2-Cyclopropylcyclohexan-1-amine;hydrochloride

Description

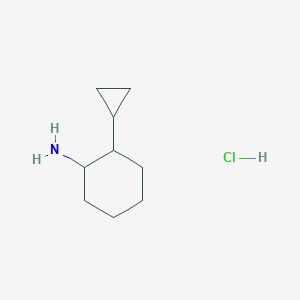

2-Cyclopropylcyclohexan-1-amine hydrochloride is a cyclohexaneamine derivative characterized by a cyclopropyl substituent at the 2-position of the cyclohexane ring and an amine group at the 1-position, stabilized as a hydrochloride salt. The cyclopropyl group introduces steric strain and enhanced lipophilicity compared to smaller substituents like chlorine or methyl groups. Hydrochloride salts generally improve aqueous solubility, making such compounds viable for pharmaceutical research, though specific applications for this derivative remain unexplored in the provided evidence.

Properties

IUPAC Name |

2-cyclopropylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N.ClH/c10-9-4-2-1-3-8(9)7-5-6-7;/h7-9H,1-6,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEHLUUZPUGDATJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C2CC2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylcyclohexan-1-amine;hydrochloride typically involves the following steps:

Amination: The resulting cyclopropylcyclohexanone can then be converted to the corresponding amine through reductive amination using reagents such as sodium borohydride (NaBH4) and ammonium chloride (NH4Cl).

Hydrochloride Formation: The free amine is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for efficiency, yield, and purity. The use of automated reactors and advanced purification techniques such as crystallization and chromatography ensures the consistent production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylcyclohexan-1-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, such as methyl iodide (CH3I)

Major Products

Oxidation: Imines, nitriles

Reduction: Secondary or tertiary amines

Substitution: Substituted amines

Scientific Research Applications

2-Cyclopropylcyclohexan-1-amine;hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity, including its effects on various cellular processes and pathways.

Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders or as an intermediate in the synthesis of active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Cyclopropylcyclohexan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways The amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, potentially affecting their function The cyclopropyl group may also influence the compound’s binding affinity and specificity for certain targets

Comparison with Similar Compounds

Key Observations:

Chlorine: Enhances electrophilicity and may influence binding interactions (e.g., halogen bonding) . Phenyl: Facilitates aromatic interactions in biological systems, a feature absent in aliphatic substituents like cyclopropyl .

Physicochemical Properties :

- Molecular weight ranges from ~150–210 g/mol, with cyclopropyl derivatives falling in the mid-range.

- Hydrochloride salts universally improve water solubility, but bulky substituents (e.g., cyclohexylethyl in ) may offset this advantage.

Safety and Handling :

- Hazard profiles for analogs include skin/eye irritation (H315, H319) and acute toxicity (H302) . While specific data for the cyclopropyl derivative are unavailable, similar precautions for hydrochloride salts (e.g., use of PPE, proper ventilation) are advised.

Research and Regulatory Considerations

- Pharmacological Potential: Arylcyclohexylamines (e.g., 2-fluoro Deschloroketamine hydrochloride, ) are studied for NMDA receptor modulation, suggesting possible neurological applications for structurally related compounds.

- Analytical Use : Compounds like Impurity D(EP) hydrochloride highlight the role of cyclohexanamine derivatives as reference standards in pharmaceutical quality control.

Biological Activity

2-Cyclopropylcyclohexan-1-amine; hydrochloride is a chemical compound characterized by its cyclohexane structure with a cyclopropyl group and an amine functional group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic applications.

- Molecular Formula : C₉H₁₇N·HCl

- IUPAC Name : 2-cyclopropylcyclohexan-1-amine; hydrochloride

- InChI : InChI=1S/C9H17N.ClH/c10-9-4-2-1-3-8(9)7-5-6-7;/h7-9H,1-6,10H2;1H

The biological activity of 2-Cyclopropylcyclohexan-1-amine; hydrochloride is primarily attributed to its interactions with various molecular targets in biological systems. The amine group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their function. The presence of the cyclopropyl group may enhance binding affinity and specificity, making it a valuable compound for drug design.

Biological Activity

Research has indicated several potential biological activities associated with 2-Cyclopropylcyclohexan-1-amine; hydrochloride:

Neuropharmacological Effects

Studies have suggested that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative disorders. Its mechanism may involve modulation of neurotransmitter systems or neuroinflammatory pathways.

Antimicrobial Properties

Preliminary investigations have explored the antimicrobial potential of 2-Cyclopropylcyclohexan-1-amine; hydrochloride. It has shown activity against various bacterial strains, indicating its potential as an antimicrobial agent.

Anticancer Activity

There is emerging evidence that this compound may exhibit anticancer properties. Research focusing on its effects on cancer cell lines has demonstrated cytotoxicity, suggesting that it could be developed as a therapeutic agent in oncology.

Case Studies

Several case studies have highlighted the biological activity of 2-Cyclopropylcyclohexan-1-amine; hydrochloride:

- Neuroprotective Study : A study investigated the effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death, supporting its neuroprotective potential.

- Antimicrobial Evaluation : In vitro tests against Staphylococcus aureus and Escherichia coli showed that 2-Cyclopropylcyclohexan-1-amine; hydrochloride inhibited bacterial growth at varying concentrations, suggesting its utility in developing new antibiotics.

- Anticancer Research : A study assessed the compound's effects on human breast cancer cell lines (MCF-7). Treatment resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.

Comparative Analysis

To better understand the unique properties of 2-Cyclopropylcyclohexan-1-amine; hydrochloride, it is useful to compare it with related compounds:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| Cyclohexylamine | Simple amine | Limited biological activity |

| Cyclopropylamine | Cyclopropyl group | Moderate neuropharmacological effects |

| 2-Cyclopropylcyclohexan-1-amine; hydrochloride | Cyclohexane + Cyclopropyl | Promising neuroprotective and antimicrobial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.